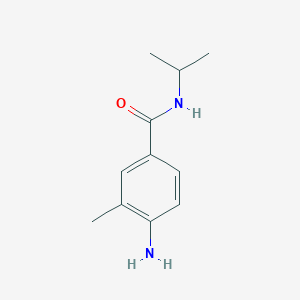

4-Amino-N-isopropyl-3-methylbenzamide

Description

Overview of the Benzamide (B126) Scaffold in Chemical Sciences

The benzamide scaffold, a benzene (B151609) ring attached to an amide functional group, is a cornerstone in organic and medicinal chemistry. ontosight.airesearchgate.net This structural motif is prevalent in a multitude of biologically active compounds and approved pharmaceutical drugs. walshmedicalmedia.comdrugbank.com The amide bond's planarity and its ability to act as both a hydrogen bond donor and acceptor contribute to its capacity to interact with biological targets such as enzymes and receptors with high affinity and specificity. nih.gov This versatility has made the benzamide core a privileged structure in the design of new therapeutic agents.

Significance of Substituted Benzamides in Contemporary Drug Discovery Research

The true power of the benzamide scaffold lies in the diverse functionalities that can be introduced through substitution on the benzene ring and the amide nitrogen. These substitutions dramatically influence the compound's physicochemical properties, such as solubility, lipophilicity, and electronic distribution, which in turn dictates its pharmacokinetic profile and pharmacological activity.

Substituted benzamides have given rise to a wide array of drugs with various therapeutic applications:

Antipsychotics: A notable class of substituted benzamides are the atypical antipsychotics, such as sulpiride (B1682569) and amisulpride. nih.govresearchgate.net These drugs primarily exert their effects by selectively antagonizing dopamine (B1211576) D2 and D3 receptors in the brain. nih.govnih.gov

Antiemetics: Certain substituted benzamides, like metoclopramide, are used to prevent nausea and vomiting by blocking dopamine receptors in the chemoreceptor trigger zone of the brain.

Anti-inflammatory Agents: Researchers have explored novel benzamide derivatives for their potential anti-inflammatory properties, targeting enzymes like cyclooxygenase (COX). walshmedicalmedia.com

Anticancer Agents: The benzamide structure is a key component in a number of targeted cancer therapies. For instance, some poly (ADP-ribose) polymerase (PARP) inhibitors, which are used in the treatment of certain cancers, incorporate a benzamide moiety. nih.gov

Antimicrobial Agents: The benzamide scaffold has also been investigated for the development of new antibacterial and antifungal agents. ontosight.ai

The continued exploration of novel substitution patterns on the benzamide core remains a vibrant area of research, with the goal of developing more potent, selective, and safer therapeutic agents.

Scope and Objectives of Academic Inquiry Pertaining to 4-Amino-N-isopropyl-3-methylbenzamide

Currently, there is a notable absence of dedicated academic publications or extensive research findings specifically focused on the biological activity or therapeutic potential of this compound. Its primary role in the scientific community appears to be that of a research chemical, likely utilized as a synthetic intermediate or a fragment for the construction of more elaborate molecular architectures in the early stages of drug discovery.

The objectives of any future academic inquiry into this specific compound would likely involve:

Synthesis and Characterization: Development and optimization of synthetic routes to produce the compound with high purity and yield.

Biological Screening: Initial in vitro screening against a broad range of biological targets (e.g., enzymes, receptors) to identify any potential pharmacological activity.

Analogue Synthesis: Based on any identified "hits" from initial screening, the synthesis of a library of related analogues with systematic modifications to the amino, isopropyl, and methyl substituents to establish structure-activity relationships (SAR).

Computational Studies: The use of molecular modeling and docking studies to predict potential biological targets and to understand the binding interactions of the compound.

Given the rich history of substituted benzamides in drug discovery, this compound represents a yet-to-be-explored piece of the vast chemical puzzle. While its individual story is still unwritten, its structural heritage suggests that it, or the more complex molecules derived from it, could one day contribute to the advancement of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-methyl-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-7(2)13-11(14)9-4-5-10(12)8(3)6-9/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXNCBCWEWIPAST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588237 | |

| Record name | 4-Amino-3-methyl-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926257-94-5 | |

| Record name | 4-Amino-3-methyl-N-(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Amino N Isopropyl 3 Methylbenzamide

Strategic Approaches to the Benzamide (B126) Core Synthesis

The construction of the 4-Amino-N-isopropyl-3-methylbenzamide molecule hinges on the effective synthesis of its core components: the aminobenzamide precursor, the introduction of the N-isopropyl group, and the regioselective placement of the methyl group.

Synthesis of Aminobenzamide Precursors

A primary precursor for the target compound is 4-amino-3-methylbenzoic acid. A common and effective method for its synthesis is the reduction of a nitro-substituted precursor, 3-methyl-4-nitrobenzoic acid. This transformation can be achieved using various reducing agents.

One established method involves catalytic hydrogenation. chemicalbook.com In this process, 3-methyl-4-nitrobenzoic acid is dissolved in a solvent such as methanol (B129727), and a palladium on carbon (Pd/C) catalyst is added. The reaction proceeds under a hydrogen atmosphere at room temperature, typically for 24 hours. The catalyst is then removed by filtration, and the solvent is evaporated to yield the desired 4-amino-3-methylbenzoic acid in high yield (e.g., 96%). chemicalbook.com

An alternative reduction method utilizes reduced iron powder in the presence of a proton acid. google.com This reaction is often carried out with a phase transfer catalyst. The process involves reacting 3-methyl-4-nitrobenzoic acid with reduced iron powder at an elevated temperature (85-110°C) for several hours. google.com After the reaction, the mixture is cooled, and the pH is adjusted to be alkaline to facilitate the removal of iron byproducts. Subsequent acidification of the filtrate precipitates the 4-amino-3-methylbenzoic acid product. google.com

Another relevant precursor is the ester form, such as ethyl 4-amino-3-methylbenzoate. This can be synthesized from ethyl 4-aminobenzoate (B8803810) through a process that also illustrates a method for methyl group installation (discussed in 2.1.3). orgsyn.org

| Precursor | Starting Material | Reagents and Conditions | Yield |

| 4-Amino-3-methylbenzoic acid | 3-Methyl-4-nitrobenzoic acid | Pd/C, H₂, Methanol, Room Temperature, 24h | 96% chemicalbook.com |

| 4-Amino-3-methylbenzoic acid | 3-Methyl-4-nitrobenzoic acid | Reduced Iron Powder, Proton Acid, 85-110°C, 2-6h | 84% google.com |

| Ethyl 4-amino-3-methylbenzoate | Ethyl 4-amino-3-(methylthiomethyl)benzoate | W-2 Raney Nickel, Absolute Ethanol (B145695), 25°C, 1h | 77-84% orgsyn.org |

Introduction of the N-Isopropyl Moiety via Amidation Reactions

Once the 4-amino-3-methylbenzoic acid precursor is obtained, the N-isopropyl group is introduced through an amidation reaction with isopropylamine. This reaction forms the amide bond that is characteristic of the final product. Direct amidation of carboxylic acids with amines is a common transformation, often facilitated by coupling agents or catalysts to overcome the high activation energy required for the dehydration reaction.

Boron-based reagents have proven effective for this purpose. For instance, tris(2,2,2-trifluoroethyl) borate, B(OCH₂CF₃)₃, can be used as a reagent for direct amidation. acs.org This method is operationally simple and can be performed with equimolar amounts of the carboxylic acid and amine in a solvent like acetonitrile (B52724), open to the air. acs.org Boronic acids and boric acid itself can also serve as catalysts for dehydrative amidation, although these often require conditions that remove water, such as azeotropic reflux. acs.orgresearchgate.net

Lewis acids are also widely used to promote amidation. Catalysts based on titanium (IV) and zirconium (IV) have been employed for the direct coupling of carboxylic acids and amines. nih.gov For example, ZrCl₄ has been used as a catalyst in THF, sometimes requiring elevated temperatures (e.g., 100°C) for aromatic carboxylic acids to achieve good yields. nih.gov

The general scheme for this step is the reaction between 4-amino-3-methylbenzoic acid and isopropylamine, typically in the presence of a catalyst or coupling agent, to yield this compound.

Regioselective Methyl Group Installation on the Aromatic Ring

The position of the methyl group at C3, ortho to the amino group, is crucial for the identity of the final compound. One general strategy for achieving this regioselectivity is the ortho-alkylation of anilines. orgsyn.org A specific procedure for synthesizing ethyl 4-amino-3-methylbenzoate from ethyl 4-aminobenzoate (Benzocaine) illustrates this principle. orgsyn.org

The process involves an initial reaction to introduce a directing group, followed by the introduction of the methyl group. In the documented procedure, ethyl 4-aminobenzoate is first reacted with dimethyl sulfoxide (B87167) and oxalyl chloride to form an intermediate, which is then treated with a methylthiomethylating agent. orgsyn.org The resulting ethyl 4-amino-3-(methylthiomethyl)benzoate is then subjected to desulfurization using Raney nickel in ethanol. This final step removes the thiomethyl group, leaving behind the desired methyl group at the 3-position to yield ethyl 4-amino-3-methylbenzoate. orgsyn.org This regioselective method ensures the correct placement of the methyl group relative to the amino group on the benzene (B151609) ring.

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency and success of synthesizing this compound are highly dependent on the careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature.

Catalyst Systems and Ligand Effects in Benzamide Formation

The formation of the amide bond is a critical step that often requires catalysis. A variety of catalyst systems have been explored for the direct amidation of carboxylic acids.

Boron-Based Catalysts: Boric acid is a simple, readily available, and effective catalyst for amidation under solvent-free conditions. researchgate.net Boronic acids and pyridine-borane complexes have also been shown to be effective, often at low catalyst loadings (0.2–10 mol%). researchgate.net

Lewis Acid Metal Catalysts: Group IV metals, particularly titanium and zirconium, are frequently used. nih.gov For example, ZrCl₄ can catalyze amidation in THF with molecular sieves to remove water. nih.gov For aromatic carboxylic acids, a 10% catalyst loading at 100°C may be required to improve yields. nih.gov Indium (III) trifluoromethanesulfonate (B1224126) is another efficient catalyst for these reactions, typically performed in refluxing THF. researchgate.net

Iridium Catalysts: While less direct for this specific transformation, iridium-catalyzed C-H activation represents an advanced strategy for forming C-N bonds. nih.gov For instance, Cp*Ir(III) catalysts have been used for the ortho-selective C-H amination of benzoic acids, which could be a potential, albeit more complex, route to related structures. nih.gov The choice of ligands and additives, such as KOAc, can be crucial for catalyst performance. nih.gov

| Catalyst System | Typical Substrates | Key Features |

| Boric Acid | Aromatic amines and benzoic acids | Simple, readily available, solvent-free conditions possible. researchgate.net |

| Pyridine-Borane Complexes | Aliphatic and aromatic carboxylic acids/amines | Low catalyst loading (0.2-10 mol%). researchgate.net |

| ZrCl₄ | Aliphatic and aromatic carboxylic acids/amines | Requires water scavengers (e.g., molecular sieves); higher temperatures for aromatic acids. nih.gov |

| Cp*Ir(III) Complexes | Benzoic acids | Enables regioselective ortho C-H amination; ligand and additive dependent. nih.gov |

Influence of Solvent Systems and Temperature on Reaction Efficiency

The choice of solvent and reaction temperature profoundly impacts the rate, yield, and selectivity of the amidation reaction.

Solvent Effects: Solvents play a critical role in solubilizing reactants and influencing reaction pathways. nih.gov For many catalytic amidations, aprotic solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) are used. nih.govresearchgate.net In some boron-catalyzed reactions, azeotropic reflux in toluene is employed to remove the water byproduct, driving the reaction equilibrium toward the product side. acs.org The solubility of the final benzamide product is also a key consideration for purification. Benzamide solubility generally increases with temperature and varies significantly with the solvent, with higher solubility in polar protic solvents like methanol and ethanol compared to less polar solvents like acetonitrile or ethyl acetate. researchgate.net

Temperature Effects: Reaction temperature is a key parameter to control. While some modern catalytic systems can operate at or near room temperature, many amidation reactions require elevated temperatures to proceed at a reasonable rate. acs.org For instance, ZrCl₄-catalyzed amidation of aromatic acids often requires heating to 100°C. nih.gov Similarly, reactions in high-temperature water have been explored, where increasing the temperature can enhance reaction rates, though it can also lead to decreased polarity of the water solvent. researchgate.net The optimal temperature is a balance between achieving a sufficient reaction rate and minimizing potential side reactions or decomposition of reactants and products. Fine-tuning the temperature can also reduce reaction times; for example, in one iridium-catalyzed system, increasing the catalyst loading allowed for a reduction in reaction time from hours to a shorter period. nih.gov

Advanced Characterization and Structural Analysis of 4 Amino N Isopropyl 3 Methylbenzamide

Spectroscopic Profiling for Molecular Structure Elucidation

Spectroscopic methods are fundamental in determining the molecular architecture of chemical compounds. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy collectively provide a comprehensive profile of 4-Amino-N-isopropyl-3-methylbenzamide, confirming its structural integrity and functional group arrangement.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) in Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, the isopropyl group protons, the amide proton, and the methyl group protons. The aromatic region would likely display a complex splitting pattern due to the substitution pattern on the benzene (B151609) ring. The isopropyl group will exhibit a characteristic septet for the CH proton and a doublet for the two methyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule. The carbonyl carbon of the amide group is expected to appear at a significantly downfield chemical shift. The aromatic carbons will have their chemical shifts modulated by the attached substituents. The carbons of the isopropyl and methyl groups will appear in the upfield region of the spectrum.

Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 115 - 150 |

| Amide NH | 7.8 - 8.2 | - |

| Amino NH₂ | 3.5 - 4.5 | - |

| Isopropyl CH | 4.0 - 4.3 | 41 - 44 |

| Isopropyl CH₃ | 1.1 - 1.3 | 22 - 24 |

| Aromatic C-CH₃ | - | 17 - 20 |

| Aromatic C-NH₂ | - | 140 - 150 |

| Aromatic C-CONH | - | 125 - 135 |

| Carbonyl C=O | - | 166 - 169 |

| Aromatic CH₃ | 2.1 - 2.3 | - |

Note: These are predicted values based on analogous structures and may vary from experimental data.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through the analysis of its fragmentation patterns. For this compound (C₁₁H₁₆N₂O), the molecular weight is 192.26 g/mol . researchgate.netnih.gov

The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 192. The fragmentation of the molecular ion would likely proceed through several characteristic pathways, primarily involving the cleavage of the amide bond and the loss of the isopropyl group.

Plausible Fragmentation Pathways:

Alpha-cleavage: Loss of an isopropyl radical ([•CH(CH₃)₂]) from the molecular ion to form a resonance-stabilized acylium ion.

Amide bond cleavage: Cleavage of the C-N bond of the amide can lead to the formation of the 4-amino-3-methylbenzoyl cation.

McLafferty-type rearrangement: If sterically feasible, a gamma-hydrogen abstraction from the isopropyl group by the carbonyl oxygen could lead to the elimination of propene.

Predicted Major Fragments in the Mass Spectrum

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 192 | [C₁₁H₁₆N₂O]⁺ | Molecular Ion |

| 177 | [C₁₀H₁₃N₂O]⁺ | Loss of a methyl radical (•CH₃) |

| 149 | [C₈H₉N₂O]⁺ | Loss of an isopropyl radical (•C₃H₇) |

| 134 | [C₈H₈NO]⁺ | Cleavage of the amide C-N bond |

| 106 | [C₇H₆O]⁺ | Further fragmentation of the benzoyl moiety |

Infrared (IR) Spectroscopy for Vibrational Mode Assignment and Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the amino group, the amide group, and the substituted benzene ring.

Characteristic IR Absorption Bands:

N-H Stretching: The amino group (NH₂) will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations. The amide N-H stretch is expected as a single band in a similar region.

C=O Stretching: A strong absorption band corresponding to the amide carbonyl (C=O) stretch, often referred to as the Amide I band, is expected in the range of 1630-1680 cm⁻¹.

N-H Bending: The N-H bending vibration of the amide (Amide II band) is anticipated around 1510-1570 cm⁻¹.

Aromatic C=C Stretching: Multiple bands in the region of 1450-1600 cm⁻¹ are characteristic of the carbon-carbon stretching vibrations within the benzene ring.

C-N Stretching: The stretching vibrations for the C-N bonds of the amino and amide groups are expected in the 1200-1350 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted aromatic ring will appear in the 700-900 cm⁻¹ range, and their exact position can provide information about the substitution pattern.

Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch (Amino & Amide) | 3300 - 3500 |

| C-H Stretch (Aromatic & Aliphatic) | 2850 - 3100 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| N-H Bend (Amide II) | 1510 - 1570 |

| C=C Stretch (Aromatic) | 1450 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-H Bend (Aromatic, out-of-plane) | 700 - 900 |

Computational Chemistry for Structural Insights

Computational chemistry provides a theoretical framework to understand and predict the structural and electronic properties of molecules. These methods are particularly valuable when experimental data is scarce.

Molecular Modeling and Geometry Optimization of this compound

Molecular modeling and geometry optimization aim to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, computational methods like Density Functional Theory (DFT) can be employed to predict its geometry.

The optimized structure would reveal key geometric parameters such as bond lengths, bond angles, and dihedral angles. It is expected that the benzene ring will be largely planar. The amide group itself has a planar character due to resonance. A significant structural parameter is the dihedral angle between the plane of the benzene ring and the plane of the amide group. In related N-isopropylbenzamides, this angle is typically around 30°, indicating a non-coplanar arrangement which is a result of steric hindrance between the ortho-substituent (in this case, the methyl group) and the isopropyl group on the nitrogen.

Theoretical Analysis of Conformation and Electronic Structure

Conformational analysis of this compound would focus on the rotation around key single bonds, such as the C-N bond of the amide and the C-C bond between the benzene ring and the carbonyl group. The relative orientation of the isopropyl group with respect to the rest of the molecule will also be a key conformational feature. The presence of the amino and methyl groups on the benzene ring will influence the electronic structure of the molecule.

The electronic structure analysis involves the examination of the distribution of electrons within the molecule, which dictates its reactivity and properties. The amino and methyl groups are electron-donating, which increases the electron density on the aromatic ring, particularly at the ortho and para positions relative to the amino group. The amide group is electron-withdrawing. The interplay of these electronic effects will determine the molecule's dipole moment and its reactivity in chemical reactions. Molecular orbital calculations, such as determining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Future Research Directions and Translational Outlook

Design and Synthesis of Advanced Benzamide (B126) Analogs with Improved Profiles

The development of new benzamide analogs with enhanced efficacy, selectivity, and pharmacokinetic properties is a primary objective of ongoing research. Modern synthetic methodologies and rational design strategies are pivotal in creating next-generation therapeutic candidates.

A key approach involves extensive structure-activity relationship (SAR) studies to modify the core benzamide structure. For instance, research on N-substituted benzamide derivatives as potential antitumor agents has shown that the nature and position of substituents on the phenyl ring are critical for anti-proliferative activity. nih.gov Studies have demonstrated that modifications to create analogs of drugs like Entinostat (MS-275) can lead to compounds with improved activities against various cancer cell lines. nih.gov Similarly, the design of novel phenylsulfonyl-benzamides, through rational modification of the antiandrogen drug bicalutamide, has yielded derivatives with significantly improved anti-prostate cancer properties. nih.gov

Synthetic strategies are continuously evolving to allow for more efficient and diverse production of benzamide libraries. Researchers have developed rapid and highly efficient methods for synthesizing benzamide derivatives, which can then be screened for various biological activities, such as anti-fatigue effects. nih.gov These methods often involve the condensation of carboxylic acids and amines, a fundamental reaction in organic chemistry that is being optimized for broader application. nih.gov The synthesis of analogs can also target specific biological pathways; for example, new benzamide compounds containing a piperidine (B6355638) group have been designed and synthesized to act as inhibitors of the Hedgehog (Hh) signaling pathway, which is implicated in some cancers. mdpi.com

The goal of these synthetic efforts is to produce analogs with superior profiles, such as enhanced binding affinity to a target receptor, improved metabolic stability, or reduced off-target effects. By systematically altering the substituents on the benzamide core, researchers can fine-tune the molecule's properties to achieve a desired therapeutic outcome.

| Research Area | Example Compound Class | Therapeutic Goal | Key Findings |

| Anticancer Agents | N-substituted benzamides | Improved anti-proliferative activity | Substituents on the phenyl ring are critical for activity. nih.gov |

| Anti-prostate Cancer | Phenylsulfonyl-benzamides | Enhanced efficacy over existing drugs | Rational design led to compounds with low μM IC50 values. nih.gov |

| Hedgehog Pathway Inhibitors | Benzamides with piperidine groups | Inhibition of a key cancer signaling pathway | New compounds showed promising inhibition in Gli-luc luciferase assays. mdpi.com |

| Glucokinase Activators | Thiazole-containing benzamides | Treatment for diabetes | Benzamide derivatives are effective allosteric GK activators. researchgate.net |

Application of Advanced Computational Methods for Novel Target Identification and Drug Repurposing

Computational chemistry and bioinformatics have become indispensable tools in modern drug discovery, enabling the rapid identification of new molecular targets and facilitating the repurposing of existing compounds for new therapeutic indications.

Advanced computational techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), virtual screening, and molecular docking are being employed to study benzamide derivatives. nih.gov These methods allow researchers to predict the interaction between a ligand (the benzamide compound) and its biological target at the molecular level. For example, a computational study on benzamide derivatives helped to identify important features required for developing potent glucokinase activators for the treatment of diabetes. nih.gov Similarly, computational design has been instrumental in developing benzodioxane-benzamides as potent inhibitors of the FtsZ protein, a promising target for new antibiotics. nih.govmdpi.com These studies use software to model the binding of different analogs to the target protein, guiding the synthesis of more potent compounds. nih.govmdpi.com

Drug repurposing, or finding new uses for existing drugs, is another area where computational methods are making a significant impact. nih.govki.se By analyzing vast databases of biological and chemical information, algorithms can predict potential new targets for known drugs. nih.govnih.gov Machine learning and network pharmacology are key approaches in this field. nih.gov For benzamide derivatives, these computational tools can screen for potential "off-target" activities that may have therapeutic benefits in different diseases. nih.gov For example, a systematic approach using machine learning models has been developed to identify novel relationships between chemical compounds and gene targets, which can accelerate the drug repurposing process. plos.org This in silico approach significantly reduces the time and cost associated with traditional drug discovery by prioritizing promising candidates for experimental validation. nih.govresearchgate.net

| Computational Method | Application for Benzamides | Example Outcome |

| 3D-QSAR & Docking | Development of antidiabetic drugs | Identification of key structural features for glucokinase activation. nih.gov |

| Molecular Docking | Design of antibacterial agents | Guided synthesis of potent FtsZ protein inhibitors. nih.govmdpi.com |

| Virtual Screening | Identification of novel enzyme inhibitors | Screening of ZINC database compounds identified potential glucokinase activators. nih.gov |

| Machine Learning | Drug repurposing & novel target identification | Prediction of new gene targets for compounds based on biological activity profiles. plos.org |

Exploration of New Therapeutic Modalities for Benzamide Derivatives

Beyond the traditional small-molecule drug discovery paradigm, future research is set to explore novel therapeutic modalities that leverage the versatile benzamide scaffold. These innovative approaches aim to enhance therapeutic precision, overcome drug resistance, and address previously "undruggable" targets.

One emerging area is the development of targeted protein degraders , such as Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule that recruits a specific E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The benzamide scaffold could be incorporated as a ligand to bind to a target protein of interest, forming one end of a PROTAC molecule. This approach offers a powerful way to eliminate disease-causing proteins rather than just inhibiting their function.

Another promising modality is the creation of Antibody-Drug Conjugates (ADCs) . In an ADC, a highly potent cytotoxic agent (the payload) is linked to a monoclonal antibody that targets a specific antigen on the surface of cancer cells. A benzamide-based derivative with high potency could potentially be developed as a payload for an ADC, enabling its targeted delivery to tumors and minimizing systemic toxicity.

Furthermore, the benzamide structure could be modified for use in photodynamic therapy (PDT) or as molecular probes . By chemically linking a benzamide derivative to a photosensitizer, it could be targeted to specific tissues or cells. Upon activation with light of a specific wavelength, the photosensitizer would generate reactive oxygen species, leading to localized cell death. As molecular probes, fluorescently tagged benzamide derivatives could be used to visualize and study biological processes and target engagement within living cells.

These novel modalities represent a significant shift from conventional pharmacology and offer exciting opportunities to expand the therapeutic utility of the benzamide chemical class, including derivatives like 4-Amino-N-isopropyl-3-methylbenzamide.

Q & A

Q. What computational approaches are reliable for predicting the ecological toxicity of this compound?

- Methodology : Apply EPI Suite™ to estimate biodegradability (BIOWIN) and bioaccumulation potential (BCF). Validate with Daphnia magna acute toxicity assays (EC50) .

Q. How can molecular docking be utilized to explore interactions between this compound and therapeutic targets?

- Methodology : Use AutoDock Vina to dock the compound into PARP-1’s active site (PDB: 5DS3). Focus on hydrogen bonds between the amide group and Ser904/Gly863 residues. Compare binding energies with known inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.